![molecular formula C24H23F3N4O2 B6584840 1-(6-phenoxypyrimidin-4-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide CAS No. 1115923-13-1](/img/structure/B6584840.png)
1-(6-phenoxypyrimidin-4-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-phenoxypyrimidin-4-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H23F3N4O2 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(6-phenoxypyrimidin-4-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide is 456.17731048 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(6-phenoxypyrimidin-4-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-phenoxypyrimidin-4-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Compound 6f inhibits EGFR kinase at a concentration of 2.05 µM . It binds to the hinge region of the ATP binding site of EGFR kinase, similar to the standard drug erlotinib . This inhibition makes it a promising candidate for targeted cancer therapy .
- Among all synthesized compounds, 6f demonstrated the most potent antiproliferative results against the A549 cancer cell line, with an IC50 value of 5.6 µM . This suggests its potential as an effective agent against non-small lung tumors .
- Compound 6f induced apoptosis in cancer cells, as confirmed by DAPI staining and phase contrast microscopy . Additionally, FACS analysis using Annexin-V-FITC and propidium iodide (PI) labeling further validated its ability to trigger apoptosis .
- Compound 6f exhibited potent in vitro antitumor activities against the A549 cell line. This finding encourages further research in other cancer cell lines and animal studies .
- While not directly related to Compound 6f , another compound called Torin2 has been discovered as a potent, selective, and orally available mTOR inhibitor for cancer treatment. This highlights the broader interest in developing kinase inhibitors for cancer therapy .
- Although not a direct application, a related compound with a pyridine-4-yl moiety has been used in the synthesis of metal-organic frameworks (MOFs) . These MOFs have interesting properties and applications in areas such as gas storage, catalysis, and drug delivery .
EGFR Kinase Inhibition
Antiproliferative Activity Against A549 Cancer Cells
Apoptosis Induction
Antitumor Activities in Human Non-Small Lung Tumor Cells
mTOR Inhibition for Cancer Treatment
Metal-Organic Frameworks (MOFs)
Eigenschaften
IUPAC Name |
1-(6-phenoxypyrimidin-4-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O2/c25-24(26,27)19-6-4-5-17(13-19)15-28-23(32)18-9-11-31(12-10-18)21-14-22(30-16-29-21)33-20-7-2-1-3-8-20/h1-8,13-14,16,18H,9-12,15H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCKMOPTMBYSCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC(=CC=C2)C(F)(F)F)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-phenoxypyrimidin-4-yl)-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.